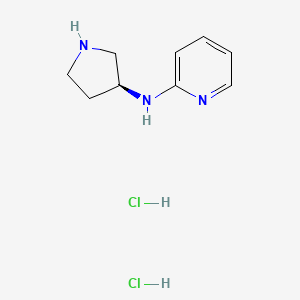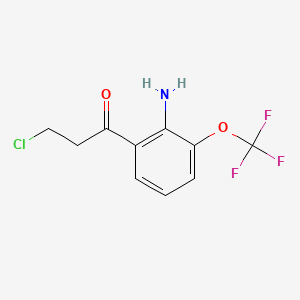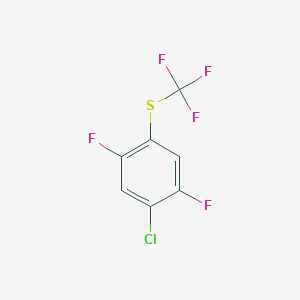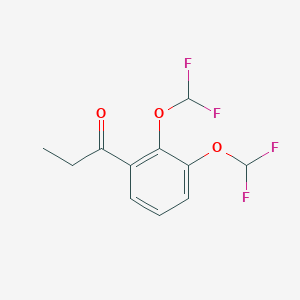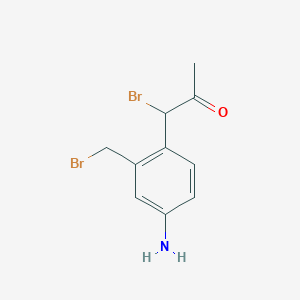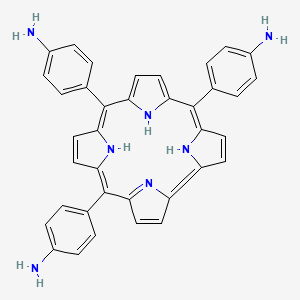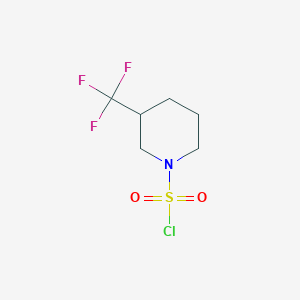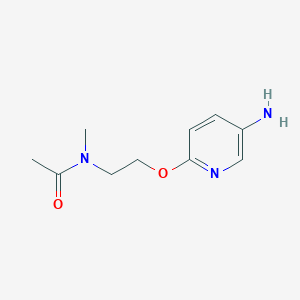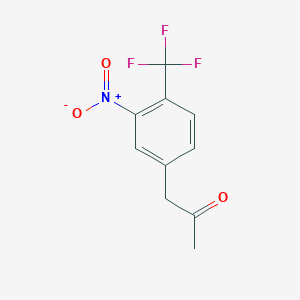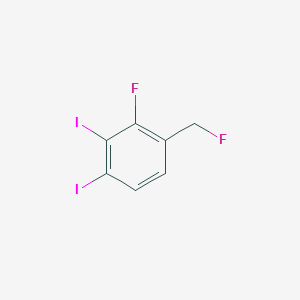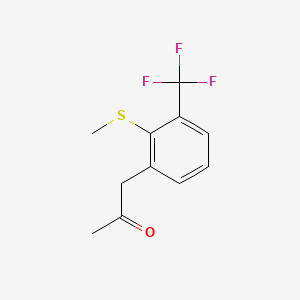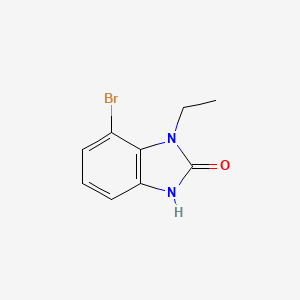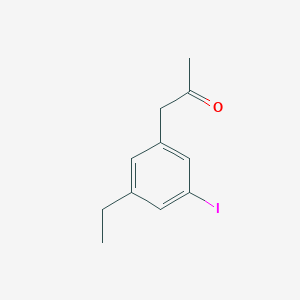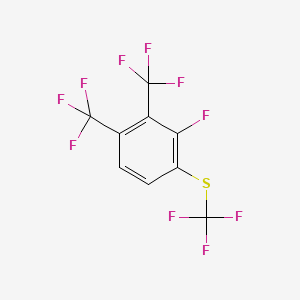
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9S. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. The presence of these electron-withdrawing groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups and a trifluoromethylthio group onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, nucleophiles, and electrophiles are commonly used. Conditions may include the use of polar aprotic solvents and catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
科学研究应用
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of pharmaceuticals. It is used in the design of drug candidates with improved pharmacokinetic properties.
Medicine: Research into its potential as a diagnostic agent or therapeutic compound is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Protein Interaction: The compound can bind to proteins, altering their structure and function.
相似化合物的比较
1,2-Bis(trifluoromethyl)-3-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,2-Bis(trifluoromethyl)benzene: This compound lacks the fluorine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,4-Bis(trifluoromethyl)benzene: The position of the trifluoromethyl groups affects the compound’s electronic properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Similar to the 1,4-isomer, the position of the trifluoromethyl groups influences its chemical behavior.
The uniqueness of this compound lies in its combination of multiple electron-withdrawing groups, which impart distinct electronic and steric effects, making it valuable for various applications.
属性
分子式 |
C9H2F10S |
|---|---|
分子量 |
332.16 g/mol |
IUPAC 名称 |
3-fluoro-1,2-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-6-4(20-9(17,18)19)2-1-3(7(11,12)13)5(6)8(14,15)16/h1-2H |
InChI 键 |
KZEGKOADYPKZGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


